Cas no 2567503-70-0 ((3-Ethoxyoxolan-3-yl)methanethiol)

(3-Ethoxyoxolan-3-yl)methanethiol is a sulfur-containing heterocyclic compound featuring an ethoxy-substituted oxolane (tetrahydrofuran) ring with a pendant thiol functional group. This structure imparts reactivity typical of thiols, enabling applications in nucleophilic addition, metal coordination, and polymer modification. The ethoxy group enhances solubility in organic solvents, facilitating its use in synthetic organic and organometallic chemistry. The compound’s stability under controlled conditions makes it suitable for use as a building block in pharmaceuticals, agrochemicals, and materials science. Its bifunctional nature allows for selective derivatization, offering versatility in cross-coupling reactions and thiol-ene click chemistry. Proper handling under inert atmospheres is recommended due to thiol oxidation sensitivity.
(3-Ethoxyoxolan-3-yl)methanethiol structure
2567503-70-0 structure
Product name:(3-Ethoxyoxolan-3-yl)methanethiol
CAS No:2567503-70-0
MF:C7H14O2S
MW:162.249861240387
MDL:MFCD32878705
CID:5656377
PubChem ID:155820322

(3-Ethoxyoxolan-3-yl)methanethiol Chemical and Physical Properties

Names and Identifiers

    • 2567503-70-0
    • (3-Ethoxyoxolan-3-yl)methanethiol
    • EN300-27695317
    • MDL: MFCD32878705
    • Inchi: 1S/C7H14O2S/c1-2-9-7(6-10)3-4-8-5-7/h10H,2-6H2,1H3
    • InChI Key: XORBZMNFQJUMOA-UHFFFAOYSA-N
    • SMILES: SCC1(COCC1)OCC

Computed Properties

  • Exact Mass: 162.07145086g/mol
  • Monoisotopic Mass: 162.07145086g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 19.5Ų

(3-Ethoxyoxolan-3-yl)methanethiol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27695317-0.05g
(3-ethoxyoxolan-3-yl)methanethiol
2567503-70-0 95%
0.05g
$229.0 2023-09-10
Enamine
EN300-27695317-0.25g
(3-ethoxyoxolan-3-yl)methanethiol
2567503-70-0 95%
0.25g
$487.0 2023-09-10
Enamine
EN300-27695317-5.0g
(3-ethoxyoxolan-3-yl)methanethiol
2567503-70-0 95%
5g
$2858.0 2023-06-01
Enamine
EN300-27695317-0.5g
(3-ethoxyoxolan-3-yl)methanethiol
2567503-70-0 95%
0.5g
$768.0 2023-09-10
Enamine
EN300-27695317-0.1g
(3-ethoxyoxolan-3-yl)methanethiol
2567503-70-0 95%
0.1g
$342.0 2023-09-10
Enamine
EN300-27695317-10.0g
(3-ethoxyoxolan-3-yl)methanethiol
2567503-70-0 95%
10g
$4236.0 2023-06-01
Enamine
EN300-27695317-5g
(3-ethoxyoxolan-3-yl)methanethiol
2567503-70-0 95%
5g
$2858.0 2023-09-10
Enamine
EN300-27695317-2.5g
(3-ethoxyoxolan-3-yl)methanethiol
2567503-70-0 95%
2.5g
$1931.0 2023-09-10
Enamine
EN300-27695317-1.0g
(3-ethoxyoxolan-3-yl)methanethiol
2567503-70-0 95%
1g
$986.0 2023-06-01
Enamine
EN300-27695317-10g
(3-ethoxyoxolan-3-yl)methanethiol
2567503-70-0 95%
10g
$4236.0 2023-09-10

Additional information on (3-Ethoxyoxolan-3-yl)methanethiol

Professional Introduction to (3-Ethoxyoxolan-3-yl)methanethiol (CAS No. 2567503-70-0)

(3-Ethoxyoxolan-3-yl)methanethiol is a specialized organic compound with the CAS number 2567503-70-0, which has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of thiol derivatives, characterized by the presence of a sulfur-hydrogen bond, which makes it a versatile intermediate in the synthesis of more complex molecules. The structural motif of 3-Ethoxyoxolan-3-yl provides a unique framework that can be exploited for various chemical modifications, making it a valuable building block in drug discovery and development.

The chemical structure of this compound consists of an oxolane ring substituted with an ethoxy group at the 3-position and a methanethiol moiety at the 3-position as well. This configuration imparts specific electronic and steric properties that can influence its reactivity and biological activity. In recent years, there has been growing interest in thiol-containing compounds due to their role as bioactive molecules and their potential applications in medicinal chemistry.

One of the most compelling aspects of (3-Ethoxyoxolan-3-yl)methanethiol is its utility in the synthesis of pharmacologically active agents. The oxolane ring is a common scaffold in natural products and pharmaceuticals, known for its ability to enhance binding affinity and metabolic stability. The presence of the ethoxy group further modulates the electronic properties of the molecule, allowing for fine-tuning of its interactions with biological targets. This has led to its incorporation in several drug candidates under development for various therapeutic indications.

Recent studies have highlighted the importance of thiol derivatives in modulating redox signaling pathways, which are critical in numerous disease processes. (3-Ethoxyoxolan-3-yl)methanethiol has been investigated for its potential to interact with thioredoxin reductase and other antioxidant enzymes, suggesting its utility in developing therapies for oxidative stress-related conditions such as neurodegenerative diseases and inflammation. The ethoxy-substituted oxolane ring enhances solubility and bioavailability, making it an attractive candidate for further pharmacological exploration.

In addition to its biological significance, this compound has shown promise in synthetic chemistry as a precursor for more complex molecules. The methanethiol group can be readily modified through various reactions such as alkylation, acylation, or oxidation, allowing chemists to construct diverse libraries of derivatives. These derivatives can then be screened for biological activity, providing a rapid and efficient approach to drug discovery.

The synthesis of (3-Ethoxyoxolan-3-yl)methanethiol involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated oxolanes followed by thiolation steps. Advances in catalytic methods have enabled more efficient and sustainable synthetic pathways, reducing the environmental impact of production processes.

The growing interest in this compound is also driven by its potential applications in materials science. Thiol-containing molecules are known for their ability to form stable self-assembled structures, which can be leveraged in designing novel materials with specific functionalities. For instance, (3-Ethoxyoxolan-3-yl)methanethiol could be used to create polymers or coatings with enhanced durability and chemical resistance.

In conclusion, (3-Ethoxyoxlan-3-yl)methanethiol (CAS No. 2567503-70-0) represents a fascinating compound with broad applications in pharmaceutical chemistry and materials science. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules, while its thiol group offers opportunities for further functionalization. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in both academic research and industrial development.

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